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Bicyclo[3.2.1]octan-6-amine

Cat. No.: B13624604
CAS No.: 61888-93-5
M. Wt: 125.21 g/mol
InChI Key: BGBAVYALYDGPOF-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Systems in Modern Organic Synthesis and Molecular Design

Bridged bicyclic compounds represent a pivotal class of three-dimensional (3D) molecular architectures that have garnered escalating interest in modern chemical research. d-nb.info Their rigid and defined spatial arrangement offers a compelling alternative to the often-used flat, two-dimensional aromatic rings in molecular design. rsc.org This "escape from flatland" is a crucial strategy in medicinal chemistry, aiming to improve the physicochemical and pharmacological properties of bioactive molecules. rsc.org

The incorporation of bridged bicyclic systems into molecular structures can lead to significant enhancements in properties critical for drug development. nih.gov These include increased water solubility, greater metabolic stability, and reduced non-specific binding by minimizing undesirable π-π stacking interactions. d-nb.infonih.gov The rigidity of these scaffolds helps in locking a molecule into a specific, biologically active conformation, which can lead to improved binding affinity and selectivity for its target protein. nih.gov The development of efficient synthetic strategies to construct these complex bridged ring systems remains a significant and long-standing challenge in organic chemistry, highlighting their value and the ongoing innovation in the field. acs.orgnih.gov

Structural Characteristics and Chemical Space Relevance of the Bicyclo[3.2.1]octane Skeleton

The bicyclo[3.2.1]octane skeleton is a prominent member of the bridged bicyclic family, characterized by a six-membered ring fused with a five-membered ring. This framework is found in over 1,600 known natural products, underscoring its biological relevance. acs.org More than three-quarters of these natural products feature the bicyclo[3.2.1]octane subunit, which also serves as a critical biosynthetic intermediate for other bicyclic systems. acs.org

The conformational properties of the bicyclo[3.2.1]octane system have been a subject of detailed study. X-ray analysis reveals that the six-membered ring typically adopts a distorted chair conformation. rsc.org The five-membered ring often assumes a half-chair conformation. rsc.org For instance, in one derivative, the bridging valency angle was found to be 102°, which is substantially smaller than the ideal tetrahedral angle, indicating inherent strain. rsc.org This unique, strained geometry is crucial for its reactivity and utility in synthesis. The stability of different conformations, such as the chair-like versus the boat-like forms of the six-membered ring, can be influenced by substituents, with the chair-like conformations generally being more stable in [3.2.1] templates. montclair.edu

Table 1: Conformational Details of the Bicyclo[3.2.1]octane Skeleton

Feature Description Source
Six-Membered Ring Adopts a distorted chair conformation. rsc.org
Five-Membered Ring Typically found in a half-chair conformation. rsc.org
Conformational Stability Chair-like conformations are generally more stable than boat-like conformations for the six-membered ring in [3.2.1] systems. montclair.edu

| Bridging Angle | A bridging valency angle of 102° has been observed in a derivative, indicating significant ring strain compared to an ideal tetrahedral angle. | rsc.org |

Overview of the Research Landscape Surrounding Bicyclo[3.2.1]octan-6-amine and its Functional Analogues

This compound and its analogues are part of a broader class of bicyclic diamines and amino alcohols that are valuable building blocks in medicinal and organic chemistry. montclair.edu The conformational restriction imposed by the bicyclic scaffold is a key strategy in ligand design, allowing chemists to probe specific regions of protein binding sites to optimize affinity and selectivity. montclair.edu

Research has specifically highlighted the synthesis and utility of related compounds. For example, (±)-endo-3-azabicyclo[3.2.1]octane-6-amine has been synthesized and utilized to investigate adenosine (B11128) receptor interactions. montclair.edu The development of scalable and efficient synthetic routes to access various bicyclic diamines based on the [3.2.1] template underscores their importance as scaffolds that can mimic low-energy conformations of more flexible molecules like 1,3-diaminopropane. montclair.edu

The synthesis of the core bicyclo[3.2.1]octane structure can be achieved through various methods, including intramolecular cyclizations and rearrangement reactions. rsc.orgmdpi.com Functional analogues, such as those where the amine is part of a larger heterocyclic system (e.g., 2-azabicyclo[3.2.1]octane), have been extensively studied. These systems are of interest due to their structural similarity to bioactive alkaloids and their rigid backbone, which is a desirable feature in medicinal chemistry. rsc.org For instance, the synthesis of various 2-azabicyclo[3.2.1]octan-7-amines has been reported for studying their activity as kappa opioid receptor (KOR) agonists. rsc.org The ability to functionalize the bicyclic core, such as by introducing an amine group, provides a synthetic handle to install further functionalities and develop novel compounds for various applications. rsc.org

Table 2: Research Highlights of Bicyclo[3.2.1]octane Amines and Analogues

Compound/System Research Focus Key Findings Source
(±)-endo-3-azabicyclo[3.2.1]octane-6-amine Adenosine Receptor Interactions Synthesized and used as a tool to study receptor binding. montclair.edu
2-Azabicyclo[3.2.1]octan-7-amines KOR Agonist Activity Synthesized to evaluate their potential as kappa opioid receptor agonists. rsc.org
Bicyclic Diamine Scaffolds ([3.2.1] and [3.2.2]) Conformational Analysis and Ligand Design These rigid scaffolds can mimic low-energy conformations of flexible diamines and are valuable for structure-activity relationship studies. montclair.edu

Table 3: List of Mentioned Compounds

Compound Name
This compound
(±)-endo-3-azabicyclo[3.2.1]octane-6-amine
1,3-diaminopropane
2-azabicyclo[3.2.1]octane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B13624604 Bicyclo[3.2.1]octan-6-amine CAS No. 61888-93-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61888-93-5

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

bicyclo[3.2.1]octan-6-amine

InChI

InChI=1S/C8H15N/c9-8-5-6-2-1-3-7(8)4-6/h6-8H,1-5,9H2

InChI Key

BGBAVYALYDGPOF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)C(C2)N

Origin of Product

United States

Elucidation of Reaction Mechanisms in Bicyclo 3.2.1 Octan 6 Amine Synthesis

Detailed Mechanistic Investigations of Key Annulation and Cyclization Processes

The construction of the bicyclo[3.2.1]octane skeleton often relies on intramolecular annulation and cyclization reactions. These processes involve the formation of the characteristic bridged ring system from either acyclic or simpler cyclic precursors. dicp.ac.cn

One prominent strategy involves the intramolecular Diels-Alder reaction. For instance, a 5-vinyl-1,3-cyclohexadiene derivative can undergo an intramolecular [4+2] cycloaddition to form a tricyclic intermediate, which upon subsequent cyclopropane (B1198618) ring opening, yields the desired bicyclo[3.2.1]octane framework. mdpi.com The mechanism of the cyclopropane ring opening can be initiated by acid, leading to a homoconjugate addition of a nucleophile. mdpi.com For example, treatment of a cyclopropyl (B3062369) ketone with methanol (B129727) and a catalytic amount of acid results in the regioselective and stereoselective cleavage of the C1-C2 bond of the cyclopropane ring to afford the bicyclo[3.2.1]octane system. mdpi.com

Radical cyclizations also provide a powerful route. nih.gov Conia-ene-type reactions, which are the intramolecular addition of enols to alkynes, have been explored for the synthesis of the bicyclo[3.2.1]octane fragment. nih.gov In some cases, these thermal cyclizations can be challenging. An alternative is the use of radical-mediated cyclizations of alkynyl ketones. For example, Mn(OAc)₃ can mediate the radical cyclization of an alkynyl ketone to form the bicyclic core. nih.gov

Another approach is the intramolecular alkylation of nitrile-containing cyclohexanone (B45756) derivatives. Treatment of a bromonitrile with a strong base like lithium diethylamide (LiNEt₂) can induce a stereoselective intramolecular SN2 reaction to furnish the bicyclo[3.2.1]octane skeleton with a cyano group. acs.orgnih.gov This cyano group can then be a precursor to the desired amine functionality.

Domino reactions, such as the Michael-aldol annulation of cycloalkane-1,3-diones with enals, offer an efficient one-pot procedure to construct highly substituted bicyclo[3.2.1]octanes. ucl.ac.uk This process involves a conjugate addition followed by an intramolecular aldol (B89426) condensation to build the bicyclic scaffold. ucl.ac.uk Similarly, base-catalyzed reactions of 1,3-cyclopentanediones tethered to activated olefins can yield bicyclo[3.2.1]octane-6,8-dione derivatives through a sequence of Michael addition and subsequent cyclization. researchgate.net

A cascade reaction involving furfural (B47365), a secondary amine, and isopropyl cyanoacetate (B8463686) has been reported to produce functionalized bicyclo[3.2.1]octanes. researchgate.net The proposed mechanism initiates with the formation of a deprotonated Stenhouse salt from furfural and the secondary amine. researchgate.net This intermediate is believed to undergo a Nazarov-type 4π-electrocyclization to form a diaminocyclopentenone, which then participates in a Michael addition with a Knoevenagel condensation product, ultimately leading to the bicyclic system after an intramolecular nucleophilic substitution. researchgate.net

The introduction of the amine group at the C-6 position often occurs after the formation of the bicyclic ketone, Bicyclo[3.2.1]octan-6-one. nih.gov A common method for this transformation is reductive amination . This process involves the reaction of the ketone with an amine (or ammonia) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. The use of specific reducing agents can influence the stereochemical outcome of the reaction.

Annulation/Cyclization Strategy Key Mechanistic Steps Precursors Resulting Functional Groups
Intramolecular Diels-Alder[4+2] cycloaddition, Acid-catalyzed cyclopropane ring opening5-vinyl-1,3-cyclohexadiene derivativesKetone, Ether
Radical Cyclization (Conia-ene type)Intramolecular addition of enol to alkyne, Radical-mediated cyclizationAlkynyl ketonesKetone
Intramolecular AlkylationSN2 reactionBromonitriles, Cyclohexanone derivativesCyano
Domino Michael-Aldol AnnulationMichael addition, Intramolecular aldol condensationCycloalkane-1,3-diones, EnalsHydroxy, Dione
Cascade ReactionStenhouse salt formation, Nazarov cyclization, Michael addition, Intramolecular substitutionFurfural, Secondary amines, CyanoacetatesAmino, Cyano, Carbonyl

Characterization and Trapping of Reactive Intermediates in Bicyclic Amine Formation

The formation of Bicyclo[3.2.1]octan-6-amine and its parent scaffold often proceeds through various reactive intermediates. The direct observation and characterization of these transient species are challenging but crucial for understanding the reaction pathway and optimizing conditions.

In acid-catalyzed rearrangements and cyclizations, carbocations are key intermediates. For instance, the acid-induced opening of a cyclopropane ring in a tricyclic precursor proceeds through a carbocationic intermediate which is then attacked by a nucleophile. mdpi.com The stability and rearrangement pathways of these carbocations dictate the final product distribution.

Radical intermediates are central to methods employing radical cyclizations. nih.gov In the Mn(III)-mediated cyclization of alkynyl ketones, a radical is generated which then adds intramolecularly to the alkyne. nih.gov These radical intermediates can be influenced by the presence of radical scavengers like TEMPO, which can sometimes have a counterintuitive, beneficial effect on the reaction outcome. acs.org

Enolates and enamines are crucial intermediates in base-catalyzed annulations and reductive amination processes. In the intramolecular alkylation of bromonitriles, the formation of a lithium enolate from the corresponding cyclohexanone is the first step, which then acts as the nucleophile in the cyclization. acs.orgnih.gov During reductive amination of Bicyclo[3.2.1]octan-6-one, an iminium ion intermediate is formed upon reaction with an amine, which is then reduced. The stereochemistry of this reduction is key to the final product's configuration. nih.gov

Trapping experiments can provide evidence for the existence of these intermediates. For example, in the photochemical formation of bicyclo[3.2.1]octadiene structures, resonance-stabilized intermediates have been proposed and can sometimes be trapped through hetero-Diels-Alder reactions. researchgate.netacs.org

Understanding Factors Governing Chemo-, Regio-, and Stereoselectivity in Bicyclo[3.2.1]octane Transformations

The synthesis of a specific isomer of this compound requires precise control over chemo-, regio-, and stereoselectivity.

Chemoselectivity is critical when multiple reactive functional groups are present. For example, in the reduction of a bicyclic diketone, selective reduction of one carbonyl group over another can be achieved by choosing the appropriate reducing agent and reaction conditions. dicp.ac.cn

Regioselectivity determines the position of functional group introduction. In the acid-catalyzed opening of substituted tricyclo[3.2.1.02,7]octane systems, the regioselective cleavage of the C1-C2 bond of the cyclopropane ring is crucial for forming the bicyclo[3.2.1]octane framework. mdpi.com The nature of the substituent and the reaction conditions can influence which bond is cleaved.

Stereoselectivity is paramount in defining the three-dimensional structure of the final molecule. The intramolecular alkylation of bromonitriles can proceed with high stereoselectivity, affording bicyclo[3.2.1]octane derivatives with the cyano group on the convex face. acs.orgnih.gov This is often governed by the steric hindrance of the transition state. In domino Michael-aldol annulations, the relative configuration of the resulting bicyclic ketols can sometimes be controlled by the choice of solvent, base, and temperature. ucl.ac.ukresearchgate.net For instance, the use of different bases in organocatalytic domino reactions can lead to different diastereomers. researchgate.net The stereochemical outcome of the reductive amination of Bicyclo[3.2.1]octan-6-one is also highly dependent on the reducing agent and the steric environment of the iminium intermediate, with hydride delivery often occurring from the less hindered face. nih.gov This can lead to the selective formation of either the endo or exo amine.

Factor Controlling Elements Example Reference
ChemoselectivityChoice of reagents, reaction conditionsSelective reduction of one ketone in a diketone dicp.ac.cn
RegioselectivitySubstituent effects, catalyst choiceAcid-catalyzed opening of a cyclopropane ring mdpi.com
StereoselectivitySteric hindrance, catalyst/reagent control, solvent, temperatureDiastereoselective Michael addition, stereoselective reduction of iminium ion acs.orgnih.govucl.ac.ukresearchgate.netnih.gov

Kinetic and Thermodynamic Aspects of this compound Forming Reactions

The feasibility and outcome of the reactions leading to this compound are governed by kinetic and thermodynamic principles.

Kinetic control versus thermodynamic control can often dictate the product distribution. In some organocatalyzed reactions, an equilibrium between a spirocyclic kinetic product and the more stable bicyclo[3.2.1]octane thermodynamic product is observed. mdpi.com The choice of catalyst and reaction time can be used to favor one product over the other. For example, the base-catalyzed reaction of achiral 1,3-cyclopentanediones tethered to activated olefins can be influenced by the reaction time, suggesting a kinetic versus thermodynamic product distribution. researchgate.net

The rates of solvolysis reactions of substituted bicyclo[3.2.1]octane derivatives have been studied to probe the stability of carbocationic intermediates. umich.edu The presence of heteroatoms within the bicyclic system can significantly influence the reaction rates and the nature of the products formed. umich.edu

Thermodynamic data, such as the relative energetics of different conformations of the bicyclic scaffold, can be investigated through computational studies. montclair.edu These studies help in understanding the stability of chair-like and boat-like conformations and the energy barriers for their interconversion. montclair.edu This information is crucial for predicting the most stable product isomer and for designing synthetic routes that favor its formation. For example, computational results on [3.2.1] bicyclic diamines have shown that the most stable structures often exhibit a gauche arrangement for the NCCC dihedral angles. montclair.edu

The study of reaction kinetics can also provide insights into the reaction mechanism. By determining the rate law and the effect of reactant concentrations on the reaction rate, the sequence of elementary steps can be elucidated. While specific kinetic data for the formation of this compound is not extensively reported in the provided search results, the principles of kinetic analysis are fundamental to mechanistic organic chemistry and are applied in the detailed studies of the individual reaction steps discussed in the preceding sections.

Advanced Structural and Stereochemical Characterization of Bicyclo 3.2.1 Octan 6 Amine Derivatives

Application of X-ray Diffraction for Absolute Configuration Determination and Conformational Analysis

X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise map of electron density can be generated, revealing the exact positions of atoms and thus the absolute configuration and preferred conformation of the molecule.

In the context of bicyclo[3.2.1]octane derivatives, X-ray crystallography has been instrumental in confirming structures and stereochemistry. For instance, the structure of diisopropyl 2,4-dicyano-8-(diethylamino)-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylate was unequivocally confirmed by X-ray diffraction analysis. researchgate.net This technique has also been used to establish the absolute stereochemistry of intermediates in the synthesis of 8-thiabicyclo[3.2.1]octanes, where an ester derived from (1S)-camphanyl chloride was confirmed to have the (1R,1'S) configuration. nih.gov

Furthermore, the conformation of the bicyclic system can be elucidated. For example, in a study of bicyclo[3.2.1]octane derivatives, the stereochemical assignment of a hydroxyl moiety in an axial position, initially determined by NMR, was unequivocally confirmed by the X-ray crystal structure of its 3,5-dinitrobenzoyl derivative. ucl.ac.uk The determination of the absolute configuration of dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivatives has also been achieved using X-ray diffraction, employing the method of Flack. google.comgoogle.com

The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, provide invaluable information for understanding the conformational preferences of the bicyclo[3.2.1]octane ring system.

Compound NameTechniqueApplicationReference
Diisopropyl 2,4-dicyano-8-(diethylamino)-3-(2-furyl)-6-oxobicyclo[3.2.1]octane-2,4-dicarboxylateX-ray DiffractionStructure Confirmation researchgate.net
(1R,1'S)-ester of (1S)-camphanyl chlorideX-ray CrystallographyAbsolute Stereochemistry Determination nih.gov
3,5-dinitrobenzoyl derivative of a bicyclo[3.2.1]octaneX-ray Crystal StructureConfirmation of Stereochemical Assignment ucl.ac.uk
Dioxa-bicyclo[3.2.1]octane-2,3,4-triol derivativesX-ray DiffractionAbsolute Configuration Determination google.comgoogle.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., NOE, COSY, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of organic molecules in solution. While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of atoms, two-dimensional (2D) NMR techniques are essential for complex structures like bicyclo[3.2.1]octane derivatives.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. This helps in establishing the connectivity of protons within the bicyclic framework. longdom.orgnih.gov

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, allowing for the assignment of proton signals to their corresponding carbons. A variation, the Heteronuclear Multiple Quantum Coherence (HMQC), provides similar information. nih.govnih.gov

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for establishing long-range connectivity between protons and carbons, typically over two to four bonds. nmrsoft.comyoutube.comsemanticscholar.org This is particularly useful for identifying connections across quaternary carbons and heteroatoms, which is vital for piecing together the complete carbon skeleton and the placement of substituents. nih.govnih.govmdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close in space, which is invaluable for determining the relative stereochemistry of substituents on the bicyclic ring. nih.govmdpi.com For instance, strong correlation signals between specific protons can unequivocally establish the spatial orientation of groups. nih.gov

The combined application of these techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, leading to a detailed understanding of the molecule's structure and relative stereochemistry. nih.govnih.govmdpi.com

NMR TechniqueInformation ProvidedApplication in Bicyclo[3.2.1]octane Derivatives
COSY ¹H-¹H scalar couplingEstablishing proton connectivity within the ring system. longdom.orgnih.gov
HSQC/HMQC ¹H-¹³C one-bond correlationAssigning protons to their directly attached carbons. nih.govnih.gov
HMBC ¹H-¹³C long-range correlation (2-4 bonds)Determining the carbon skeleton and placement of substituents. nih.govnih.govmdpi.com
NOESY ¹H-¹H through-space correlationDetermining relative stereochemistry and spatial orientation of substituents. nih.govmdpi.com

Chiral Chromatography and Derivatization Techniques for Enantiomeric Purity Assessment

For chiral molecules like many Bicyclo[3.2.1]octan-6-amine derivatives, it is essential to determine the enantiomeric purity, which is the measure of the excess of one enantiomer over the other. Chiral chromatography is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases (CSPs) are powerful methods for separating enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, have proven effective for the enantiomeric resolution of chiral amines. yakhak.org The choice of the mobile phase and the specific CSP are critical factors for achieving successful separation. nih.gov

In some cases, derivatization of the amine functionality is necessary to improve the separation and detection of the enantiomers. Chiral amines can be derivatized with reagents like 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) to form fluorescent derivatives, which can then be resolved on a chiral column with high sensitivity. yakhak.org The enantiomeric purity of 8-substituted bicyclo[3.2.1]octane-6-carboxylic acid derivatives has been measured by chiral-HPLC after conversion to their dimethyl derivatives. researchgate.net

These techniques are crucial for quality control in the synthesis of enantiomerically pure bicyclo[3.2.1]octane derivatives, ensuring that the desired stereoisomer is obtained with high purity.

TechniquePrincipleApplication for this compound Derivatives
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Separation and quantification of enantiomers to determine enantiomeric purity. yakhak.orgresearchgate.net
Chiral SFC Similar to HPLC but uses a supercritical fluid as the mobile phase.Offers advantages in terms of speed and reduced solvent consumption for enantiomeric separation. nih.gov
Derivatization Chemical modification of the analyte to enhance chromatographic properties.Conversion of amines to NBD derivatives to improve separation and detection. yakhak.org

Spectroscopic Signatures of Bridgehead Isomers and Substituted Bicyclo[3.2.1]octanes

The rigid nature of the bicyclo[3.2.1]octane skeleton leads to distinct spectroscopic signatures, particularly in NMR spectra, which are sensitive to the substitution pattern and stereochemistry.

The ¹³C NMR chemical shifts of the skeletal carbons are significantly influenced by the position and orientation of substituents. For example, the shielding effects of a hydroxyl group in various bicyclo[3.2.1]octanols have been systematically studied, and these effects can be used for configurational and conformational assignments. cdnsciencepub.com

The chemical shifts of the bridgehead carbons (C1 and C5) and the protons attached to them are particularly informative. The substitution at these positions or adjacent carbons will cause predictable changes in their chemical shifts. The coupling constants between protons, obtained from ¹H NMR spectra, are also diagnostic of their dihedral angles, providing further insight into the conformation of the six- and seven-membered rings of the bicyclic system.

Infrared (IR) spectroscopy can identify the presence of specific functional groups. For instance, in bicyclo[3.2.1]octane-2,4-dione, the IR spectrum shows characteristic strong absorption bands for the carbonyl (C=O) stretching vibrations.

By compiling and analyzing a database of spectroscopic data for a variety of substituted bicyclo[3.2.1]octanes, it is possible to identify characteristic patterns that can aid in the structural elucidation of new derivatives.

Derivatization and Selective Functionalization of Bicyclo 3.2.1 Octan 6 Amine

Introduction of Diverse Functional Groups onto the Bicyclo[3.2.1]octane Skeleton

The modification of the bicyclo[3.2.1]octane framework allows for the systematic exploration of chemical space. Functional groups can be introduced at various positions, including the amine nitrogen and the carbon atoms of the bicyclic system, to modulate the molecule's physicochemical properties and biological activity.

The incorporation of the bicyclo[3.2.1]octane motif into amino acid structures yields conformationally constrained analogues of natural amino acids. These derivatives are of significant interest in peptide research and drug design. One synthetic approach involves an electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence to construct the core bicyclic system with appropriate handles for conversion to the amino acid. researchgate.net This strategy allows for the creation of bridged and fused bicyclic systems that can serve as isosteres for benzene (B151609) and cycloalkane rings. researchgate.net

Recent studies have also led to the discovery of γ-aminobutyric acid (GABA) derivatives that feature a bicyclo[3.2.1]octane skeleton. nih.gov These compounds have been investigated as inhibitors of branched-chain amino acid aminotransferase 1 (BCAT1), an enzyme implicated in certain types of cancer resistance. nih.gov The synthesis of these complex derivatives underscores the utility of the bicyclo[3.2.1]octane scaffold in developing new therapeutic agents. nih.gov

The primary amine of bicyclo[3.2.1]octan-6-amine is a versatile site for functionalization. Standard organic transformations can be employed to introduce a wide array of substituents.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones can introduce alkyl groups of varying complexity.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule.

N-Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides, a common functional group in medicinal chemistry.

Functionalization of the carbon skeleton is often achieved by employing precursors that already contain desired functional groups. For instance, bicyclo[3.2.1]octanones can be used to introduce functionality at the carbonyl carbon or adjacent positions before being converted to the amine. orgsyn.org Modern methods, such as C-H activation, offer pathways for direct functionalization of the hydrocarbon framework, although this can be challenging due to the relative inertness of the C-H bonds in the saturated ring system. acs.org

Table 1: Examples of Functionalization Reactions on the Bicyclo[3.2.1]octane Scaffold

Reaction Type Reagents Functional Group Introduced
N-Alkylation Alkyl Halide (R-X), Base -NHR, -NR₂
N-Acylation Acyl Chloride (RCOCl), Base -NHCOR
N-Sulfonylation Sulfonyl Chloride (RSO₂Cl), Base -NHSO₂R

Chemo- and Regioselective Modification Strategies

Achieving selectivity is paramount when functionalizing molecules with multiple reactive sites. In derivatives of this compound that contain other functional groups (e.g., double bonds, carbonyls, hydroxyls), chemo- and regioselective strategies are essential.

Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of bicyclo[3.2.1]octane frameworks. nih.gov Domino reactions, such as Michael-aldol sequences, can construct the bicyclic core with high levels of stereocontrol, pre-installing functional groups at specific positions. nih.gov For example, the reaction between 1,3-diones and unsaturated aldehydes can be catalyzed by chiral amines to produce highly functionalized bicyclo[3.2.1]octanones with excellent enantioselectivity.

In systems with multiple double bonds, such as in certain 2-azabicyclo[3.2.1]octadiene derivatives, selective functionalization can be achieved. For instance, the C6–C7 double bond can be selectively reduced, leaving a C3–C4 olefin intact for subsequent reactions like Suzuki coupling. rsc.org This highlights how the electronic and steric environment of each functional group can be exploited to direct reactivity.

Late-Stage Functionalization of Complex this compound Analogues

Late-stage functionalization refers to the modification of a complex molecule, often a natural product or a drug candidate, in the final steps of a synthesis. This approach is highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies without having to re-synthesize the molecule from scratch. acs.org

The bicyclo[3.2.1]octane moiety is a common feature in many natural products, including diterpenoids like kauranes and gibberellanes. nih.gov Methodologies for the late-stage modification of these complex structures are of significant interest. For example, photochemical rearrangement of a bicyclo[3.2.1]octene moiety within an ent-kaurane analogue has been used to interconvert it into a different class of natural products. acs.org Furthermore, advances in C-H oxidation have enabled the selective introduction of hydroxyl groups at specific, unactivated carbon atoms on complex scaffolds, demonstrating the potential for late-stage diversification. acs.org

Preparation of Precursors for Further Synthetic Transformations

The synthesis of this compound and its derivatives often relies on the preparation of versatile precursors that can be elaborated into a range of target molecules. A common and well-established precursor is bicyclo[3.2.1]octan-3-one. orgsyn.org This ketone can be synthesized from inexpensive starting materials and serves as a key intermediate. The amine can be readily prepared from the ketone via reductive amination.

More advanced strategies allow for the construction of highly functionalized bicyclo[3.2.1]octane precursors in a single step. An iodine-induced cyclization and oxidation of allylic alcohols can produce complex bicyclo[3.2.1]octanes through the formation of six new bonds in one pot. This "convergent disproportionation" strategy provides rapid access to building blocks with multiple functional groups, which can then be further transformed.

Table 2: Key Precursors for this compound Derivatives

Precursor Synthetic Route Subsequent Transformation
Bicyclo[3.2.1]octan-3-one Hydrolysis of 3-chlorobicyclo[3.2.1]oct-2-ene Reductive amination to amine
Bicyclo[3.2.1]octane-2,4-dione Cyclocondensation reactions Selective reduction and amination
Polysubstituted Bicyclo[3.2.1]octanes Iodine-induced cyclization of allylic alcohols Functional group interconversion

Applications of Bicyclo 3.2.1 Octan 6 Amine As a Building Block and Scaffold in Advanced Chemical Synthesis

Role in the Total Synthesis of Complex Natural Products Containing the Bicyclo[3.2.1]octane Motif

The bicyclo[3.2.1]octane skeleton is a prevalent structural motif found in a wide array of biologically active natural products, including numerous sesquiterpenes, diterpenes, and alkaloids. Consequently, the development of synthetic routes to this core structure is a key objective in natural product total synthesis. nih.gov While Bicyclo[3.2.1]octan-6-amine itself is not commonly reported as a direct starting material, functionalized bicyclo[3.2.1]octane derivatives are powerful and crucial intermediates in the assembly of these complex targets.

The syntheses of intricate natural products such as the alkaloid Gelsemine and the antibiotic Platensimycin feature the bicyclo[3.2.1]octane core as a central architectural element. nih.gov Synthetic strategies often focus on the efficient construction of this densely functionalized skeleton. nih.govbham.ac.uk For instance, various approaches to Gelsemine have been compared based on how they assemble the bicyclo[3.2.1]octane core. nih.gov Similarly, the total synthesis of Platensimycin required the development of novel methods, including cascade cyclizations, to form the bridged ring system. researchgate.netpkusz.edu.cnbeilstein-journals.org

The ent-kaurene (B36324) and beyerane (B1241032) families of diterpenoids also prominently feature the bicyclo[3.2.1]octane motif. rsc.org Synthetic efforts toward these compounds have been dominated by multistep routes to construct the bridged ring system, often starting from aromatic precursors via dearomatization strategies. rsc.org These examples underscore the importance of the bicyclo[3.2.1]octane framework in natural product synthesis, where access to functionalized derivatives is essential for the elaboration into the final complex structures.

Natural Product FamilyExample(s)Key Synthetic Challenge
AlkaloidsGelsemineAssembly of the densely functionalized hexacyclic cage including the bicyclo[3.2.1]octane core. nih.govbham.ac.uk
AntibioticsPlatensimycinConstruction of the bicyclo[3.2.1]octane ketolide unit. researchgate.netnih.gov
Diterpenoidsent-Kaurenes, Beyeranes, SteviolStereocontrolled formation of the C8 quaternary center and the bridged ring system. rsc.org

Development of this compound as a Conformationally Constrained Scaffold for Ligand Design and Catalyst Development

The rigid nature of the bicyclo[3.2.1]octane scaffold makes it a "privileged" structure in medicinal chemistry and catalyst design. Unlike flexible aliphatic chains, which can adopt numerous conformations, the bicyclo[3.2.1]octane core locks substituents into a well-defined spatial arrangement. This conformational restriction can be highly advantageous, as it reduces the entropic penalty associated with a molecule binding to a biological target, potentially leading to higher binding affinity and selectivity. chemrxiv.org

This compound is particularly valuable in this context. The amine group provides a versatile synthetic handle for attaching pharmacophoric elements or linking the scaffold to a catalytically active center. By using the rigid bicyclic frame as a presentation scaffold, chemists can precisely control the three-dimensional orientation of appended functional groups to optimize interactions with a protein's active site or to create a specific chiral environment for asymmetric catalysis.

This strategy has been successfully applied to related azabicyclo[3.2.1]octane systems, which have been explored for their utility as inhibitors of various enzymes and as ligands for receptors. rsc.orgacs.org The structural rigidity is a key feature that contributes to their biological activity. rsc.org In the realm of organocatalysis, bicyclic secondary amines have been developed for asymmetric reactions, such as transfer hydrogenations, where the defined structure of the catalyst backbone is crucial for achieving high stereoselectivity. researchgate.netnih.gov The development of this compound and its derivatives follows this principle, offering a robust platform for creating novel ligands and catalysts with tailored three-dimensional structures.

Feature of Bicyclo[3.2.1]octane ScaffoldAdvantage in Ligand/Catalyst Design
Structural Rigidity Pre-organizes appended functional groups in a defined 3D space.
Conformational Constraint Reduces the entropic penalty upon binding to a biological target, potentially increasing affinity. chemrxiv.org
Amine Functionality Serves as a versatile point of attachment for pharmacophores or catalytic moieties. rsc.org
Chiral Nature Can be synthesized in enantiomerically pure forms to create chiral ligands and asymmetric catalysts. uni-regensburg.de

Strategies for Scaffold Diversity and Exploration of Novel Chemical Space

Exploring novel regions of chemical space is a primary goal in drug discovery, aiming to identify new molecular architectures with unique biological activities. ucl.ac.uknih.gov Diversity-Oriented Synthesis (DOS) is a powerful strategy that enables the efficient, simultaneous synthesis of a wide variety of structurally complex small molecules from common intermediates. nih.gov this compound is an excellent starting point for DOS, as its core can be systematically modified to generate large libraries of related compounds.

Numerous synthetic methodologies have been developed to construct and functionalize the bicyclo[3.2.1]octane framework, providing the tools needed to create scaffold diversity. ucl.ac.uk These strategies include:

Domino and Cascade Reactions: These highly efficient processes, such as domino Michael/Aldol (B89426) reactions, allow for the rapid assembly of the bicyclo[3.2.1]octane core with multiple stereocenters in a single operation from simple acyclic or monocyclic precursors. rsc.org

Cycloaddition Reactions: Intramolecular Diels-Alder or [4+3] cycloadditions can be employed to form the bridged bicyclic system with a high degree of stereocontrol. bham.ac.uk

Rearrangement Reactions: Tandem reactions such as cyclopropanation followed by a Cope rearrangement can produce functionalized bicyclo[3.2.1]octadienes, which can be further elaborated. mdpi.com

Starting with this compound or a synthetic equivalent, these methods can be used to vary the substitution patterns around the core. The amine itself serves as a key handle for "appendage diversity," where different functional groups can be attached. nih.gov By combining these approaches, chemists can generate libraries of sp³-rich, three-dimensional molecules that occupy regions of chemical space distinct from the flat, aromatic compounds that have traditionally dominated screening collections. frontiersin.orgnih.gov This exploration is critical for finding probes of biological pathways and novel therapeutic leads. ucl.ac.uk

Synthetic StrategyDescriptionApplication in Diversity
Domino Michael/Aldol Reaction Base- or organocatalyzed cyclization of tethered diones and activated olefins. rsc.orgRapidly builds complexity and multiple stereocenters, allowing for variation in starting materials.
[4+3] Cycloaddition Reaction of a diene with an allyl cation equivalent. bham.ac.ukConstructs the seven-membered ring of the bicyclic system, enabling different substitution patterns.
Tandem Cyclopropanation/Cope Rearrangement Forms a bicyclo[3.1.0]hexane intermediate that rearranges to a bicyclo[3.2.1]octadiene. mdpi.comProvides access to unsaturated bicyclic systems for further functionalization.
C–H Bond Insertion Transition metal-catalyzed insertion of a carbene into a C–H bond. beilstein-journals.orgForms the bridging bond and allows for functionalization at various positions.

Application in Bioisosteric Replacement for Molecular Property Modulation

Bioisosterism, the strategy of replacing one functional group in a molecule with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. acs.org It is frequently used to address liabilities in drug candidates, such as poor metabolic stability, low solubility, or high toxicity, while maintaining or improving biological activity. strath.ac.uk The bicyclo[3.2.1]octane scaffold has emerged as a valuable non-classical bioisostere, particularly as a three-dimensional, saturated replacement for planar aromatic rings like benzene (B151609). chemrxiv.orgresearchgate.netresearchgate.netpharmablock.comcolab.ws

Replacing a phenyl ring with a bicyclo[3.2.1]octane core can offer several advantages:

Improved Physicochemical Properties: The introduction of a saturated, C(sp³)-rich scaffold generally increases aqueous solubility and reduces lipophilicity compared to its aromatic counterpart. nih.govacs.org

Enhanced Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The aliphatic C-H bonds of the bicyclic system are typically more resistant to such metabolism, potentially leading to a longer half-life in the body. nih.gov

Novelty and Intellectual Property: Moving away from common aromatic motifs can lead to novel chemical entities with unique pharmacological profiles and provide opportunities for new intellectual property. nih.gov

Three-Dimensional Vectorial Arrangement: The rigid bicyclic framework can mimic the spatial arrangement of substituents on a 1,4-disubstituted (para) benzene ring, positioning functional groups at defined vectors and distances. chemrxiv.org

This compound provides a means to incorporate this beneficial scaffold into a drug candidate. The amine can act as one of the connection points, replacing an amino group on an aromatic ring, or it can be derivatized to link the scaffold into the parent molecule. This strategy of "escaping from flatland" by increasing the three-dimensionality of drug candidates is a key trend in modern drug discovery. nih.govresearchgate.net

PropertyPhenyl RingBicyclo[3.2.1]octane ScaffoldPotential Advantage of Replacement
Geometry Planar (2D)Three-dimensional (3D)Improved spatial arrangement for target binding; novel pharmacology. nih.gov
Carbon Hybridization sp²sp³Increased aqueous solubility, reduced lipophilicity. chemrxiv.orgnih.gov
Metabolic Stability Prone to aromatic oxidationGenerally more resistant to oxidative metabolismImproved pharmacokinetic profile (e.g., longer half-life). acs.org
Solubility Generally lowerGenerally higherBetter formulation and bioavailability. nih.gov

Computational and Theoretical Chemistry Studies of Bicyclo 3.2.1 Octan 6 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to analyzing the electronic structure and geometry of the bicyclo[3.2.1]octane framework. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine optimized molecular geometries, bond lengths, bond angles, and electronic properties.

Below is a table summarizing typical geometric parameters for the parent bicyclo[3.2.1]octane system as determined by DFT calculations.

ParameterDescriptionTypical Calculated Value
Bond Lengths C-C1.54 Å - 1.56 Å rroij.com
C-H1.09 Å rroij.com
Bond Angles C-C-C101° - 112.09° rroij.com
Dihedral Angles C-C-C-C0.00° to ±71.47° rroij.com

These values are for the parent bicyclo[3.2.1]octane and serve as a baseline for understanding the substituted amine.

Conformational Analysis and Molecular Dynamics Simulations of Ring Systems

The bicyclo[3.2.1]octane framework is a rigid system, but it possesses distinct conformational possibilities. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformations. Conformational analysis of bicyclo[3.2.1]octane derivatives reveals how substituents influence the ring's shape and stability. nih.gov

For instance, in the related 8-azabicyclo[3.2.1]octane system (nortropane), computational studies combined with NMR spectroscopy have been used to determine the conformational preferences of N-substituents, which can exist in either axial or equatorial orientations relative to the piperidine (B6355638) ring. academie-sciences.fr Similarly, for bicyclo[3.2.1]octan-6-amine, the amine group at the C6 position can adopt different orientations (exo vs. endo). Computational analysis can predict the energy differences between these conformers. Molecular dynamics simulations can further elucidate the dynamic behavior of the ring system and the amine substituent in different environments, such as in solution. academie-sciences.fr

Energetic and Thermodynamic Studies of Bicyclo[3.2.1]octane Systems

Computational studies are widely used to investigate the energetic and thermodynamic properties of bicyclic isomers. Ab initio and DFT calculations can accurately predict enthalpies of formation and relative stabilities. atlantis-press.com

The table below presents the relative energies of selected C8H14 isomers compared to bicyclo[3.2.1]octane.

IsomerStructure TypeRelative Energy (kcal/mol)
Bicyclo[3.2.1]octane Bridged Bicyclic0.00 atlantis-press.com
Bicyclo[2.2.2]octaneBridged Bicyclic0.70 atlantis-press.com
Bicyclo[3.3.0]octaneFused Bicyclic8.14 atlantis-press.com
Spiro[3.4]octaneSpiro Bicyclic20.44 atlantis-press.com
Spiro[2.5]octaneSpiro Bicyclic22.40 atlantis-press.com

Prediction of Reactivity, Selectivity, and Reaction Pathways using Computational Models

Computational models are invaluable for predicting the reactivity and selectivity of chemical reactions and for elucidating complex reaction pathways. For this compound, these models can predict the nucleophilicity of the amine group and the stereochemical outcome of its reactions.

For example, DFT calculations have been used to understand the rearrangement of bicyclo[2.2.2]oct-5-en-2-yl radicals to the more stable bicyclo[3.2.1]oct-6-en-2-yl radical system. ucla.edu These calculations elucidate the thermodynamics of the reaction, showing how substituents can favor one bicyclic system over another. ucla.edu Frontier Molecular Orbital (FMO) analysis can be applied to predict how the amine group in this compound would behave in nucleophilic reactions. Recent computational studies on other bicyclic amines, such as those based on bicyclo[2.2.2]octane, have assessed nucleophilicity by calculating the energy difference between the HOMO of the amine and the LUMO of its corresponding ammonium (B1175870) ion. researchgate.net This approach could be directly applied to this compound to quantify its reactivity and compare it with other amines, helping to understand and predict its behavior in condensation or substitution reactions. researchgate.net

Future Directions and Emerging Research Avenues for Bicyclo 3.2.1 Octan 6 Amine

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing Bicyclo[3.2.1]octan-6-amine and its analogues is geared towards the development of environmentally benign and efficient methodologies. Green chemistry principles are becoming increasingly important, emphasizing the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions. uniroma1.it

One promising approach involves the use of domino reactions, which allow for the construction of complex molecular architectures in a single step from simple precursors, thereby reducing waste and improving atom economy. nih.gov Organocatalytic domino Michael/Aldol (B89426) reactions, for instance, have been successfully employed to create functionalized bicyclo[3.2.1]octane cores. nih.gov Future research will likely focus on adapting these methods for the stereoselective synthesis of the 6-amino substituted scaffold.

Another area of development is the use of photochemical methods. uniroma1.it Light-induced reactions can often be carried out under mild conditions without the need for harsh reagents, aligning with the goals of sustainable chemistry. The application of visible-light photocatalysis for the generation of nitrogen-centered radicals could open new pathways for the direct amination of the bicyclo[3.2.1]octane skeleton.

The table below summarizes some emerging sustainable synthetic strategies applicable to the bicyclo[3.2.1]octane framework.

Synthetic StrategyKey FeaturesPotential Application for this compound
Organocatalytic Domino Reactions High atom economy, stereoselectivity, mild reaction conditions.Direct asymmetric synthesis of the chiral amine from acyclic precursors.
Photochemical Synthesis Use of light as a renewable energy source, reduced byproducts. uniroma1.itLate-stage C-H amination of a pre-formed bicyclo[3.2.1]octane core.
Flow Chemistry Improved safety, scalability, and reaction control.Continuous and efficient production of key intermediates or the final amine product.
Biocatalysis High selectivity, mild conditions, use of renewable enzymes.Enantioselective amination of a bicyclo[3.2.1]octanone precursor.

Innovations in Catalyst Systems for Bicyclo[3.2.1]octane Construction

Advances in catalysis are pivotal for the efficient and selective synthesis of complex molecules like this compound. The development of novel catalyst systems is a primary focus for constructing the bicyclo[3.2.1]octane core and for introducing the amine functionality with high levels of control.

Organocatalysis has emerged as a powerful tool, offering an alternative to metal-based catalysts and enabling a wide range of asymmetric transformations. nih.gov For the synthesis of bicyclo[3.2.1]octanes, chiral phosphoric acids and quinine-derived organocatalysts have shown significant promise in achieving high enantioselectivity. Future research will likely explore new organocatalysts for the direct asymmetric amination of the bicyclo[3.2.1]octane ring system.

In the realm of metal catalysis, scandium-catalyzed Diels-Alder reactions followed by intramolecular oxidative cyclization represent a novel strategy for constructing the bicyclo[3.2.1]octane framework. Copper-catalyzed enantioselective alkene carboamination is another innovative approach for preparing chiral 6-azabicyclo[3.2.1]octanes. nih.gov The development of more efficient and selective catalysts for C-N bond formation on the bicyclo[3.2.1]octane scaffold is an active area of investigation.

The following table highlights some innovative catalyst systems and their potential applications in the synthesis of this compound.

Catalyst SystemReaction TypeAdvantages
Chiral Phosphoric Acids Asymmetric CyclizationHigh enantioselectivity, metal-free.
Quinine-Derived Organocatalysts Domino ReactionsHigh diastereoselectivity and enantioselectivity.
Scandium Triflate Diels-Alder/CyclizationLewis acid catalysis for core construction.
Copper-Box Complexes Alkene CarboaminationEnantioselective formation of C-N bonds. nih.gov

Advanced Computational Design of this compound Analogues with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these in silico methods offer a powerful platform to design novel analogues with specific, tailored properties.

Molecular docking studies can be employed to predict the binding affinity of this compound derivatives to biological targets, such as enzymes and receptors. For instance, in silico screening of dioxabicyclo[3.2.1]octane scaffolds has been used to identify potential SGLT2 inhibitors for diabetes treatment. nih.goveurekaselect.com A similar approach can be applied to libraries of virtual this compound analogues to identify promising candidates for various therapeutic areas.

Density Functional Theory (DFT) calculations are valuable for understanding the electronic structure and conformational preferences of these bicyclic amines. montclair.edu This knowledge is crucial for designing molecules with optimal shapes and electronic properties for interacting with a specific biological target or for applications in materials science. Computational tools can also predict absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, allowing for the early-stage filtering of undesirable candidates.

The table below outlines key computational approaches and their applications in the design of this compound analogues.

Computational MethodApplicationDesired Outcome
Molecular Docking Virtual screening against protein targets.Identification of analogues with high binding affinity and selectivity. nih.gov
Density Functional Theory (DFT) Analysis of electronic structure and conformation. montclair.eduDesign of molecules with optimized geometry and electronic properties.
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity from molecular structure.Development of predictive models to guide the design of more potent analogues.
ADMET Prediction In silico assessment of pharmacokinetic and toxicological properties.Selection of candidates with favorable drug-like properties.

Interdisciplinary Research Integrating this compound Scaffolds with Material Science and Mechanistic Biology

The unique three-dimensional structure of the bicyclo[3.2.1]octane scaffold makes it an attractive building block for applications beyond traditional medicinal chemistry. Interdisciplinary research that integrates this scaffold with material science and mechanistic biology is a burgeoning field with significant potential.

In material science, the rigid bicyclo[3.2.1]octane core can be incorporated into polymers to create materials with novel mechanical and thermal properties. The amine functionality of this compound provides a convenient handle for polymerization or for grafting onto surfaces to modify their properties. There is also potential for the development of novel catalysts and ligands for asymmetric synthesis based on this chiral scaffold.

In mechanistic biology, this compound and its derivatives can serve as molecular probes to study biological processes. The rigid framework allows for the precise positioning of functional groups to interact with specific sites on proteins or nucleic acids. For example, these compounds could be designed as inhibitors of specific enzymes to elucidate their roles in disease pathways. ucl.ac.uk Furthermore, the amine group facilitates bioconjugation, allowing the scaffold to be attached to fluorescent dyes or other reporter molecules for use in bioimaging and diagnostics.

The following table provides examples of potential interdisciplinary applications for the this compound scaffold.

FieldApplicationResearch Goal
Material Science Polymer building blockDevelopment of high-performance polymers with enhanced rigidity and thermal stability.
Catalysis Chiral ligand for asymmetric synthesisCreation of novel catalysts for stereoselective chemical transformations.
Mechanistic Biology Enzyme inhibitorElucidation of enzyme function and validation of new drug targets. ucl.ac.uk
Bioimaging Scaffold for fluorescent probesDevelopment of tools for visualizing biological processes in real-time.

Q & A

Q. What are the best practices for reporting this compound characterization data?

  • Methodological Answer :
  • Include 1^1H/13^{13}C NMR, HRMS, and X-ray coordinates (if available) in the main manuscript.
  • Provide raw spectral data in supplementary materials, formatted per journal guidelines (e.g., .cif files for crystallography ).
  • Annotate unexpected signals (e.g., diastereomer peaks) with proposed assignments .

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